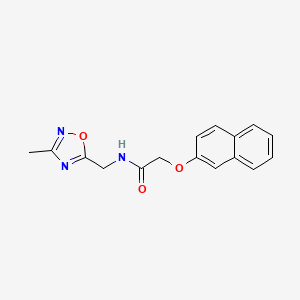

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide: is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a naphthalene moiety, and an acetamide linkage

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-11-18-16(22-19-11)9-17-15(20)10-21-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVMSNPOTSPUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via nucleophilic substitution reactions, where a naphthol derivative reacts with a suitable leaving group.

Formation of the Acetamide Linkage: The final step involves the coupling of the oxadiazole and naphthalene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the oxadiazole ring or the naphthalene moiety, potentially leading to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-oxadiazole derivatives , characterized by the oxadiazole ring which contributes to its biological activity. The synthesis typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. A common method utilizes sodium hydroxide in dimethyl sulfoxide at ambient temperature, facilitating the formation of the oxadiazole ring structure.

Biological Activities

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide exhibits a range of biological activities:

1. Anticancer Activity

- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have demonstrated percent growth inhibition (PGI) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% .

2. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary findings indicate that it may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

3. Enzyme Inhibition

- Research suggests that this compound may act as an inhibitor of key enzymes involved in disease processes. Similar oxadiazole derivatives have been noted for their ability to inhibit enzymes like acetylcholinesterase, relevant in neurodegenerative diseases.

Applications in Medicine

Given its promising biological activities, this compound is being explored for several therapeutic applications:

1. Cancer Therapy

- The compound's ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing novel anticancer agents.

2. Antimicrobial Agents

- Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

3. Neurological Disorders

- Its enzyme inhibition capabilities indicate possible applications in treating conditions like Alzheimer’s disease through modulation of acetylcholine levels.

Industrial Applications

Beyond medicinal uses, this compound is also being investigated for its utility in material science:

1. Development of New Materials

- The unique properties conferred by the oxadiazole ring make it suitable for creating materials with high thermal stability and density, which are valuable in various industrial applications.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can engage in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenoxy)acetamide

- N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(benzyloxy)acetamide

Uniqueness

Compared to similar compounds, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide stands out due to the presence of the naphthalene moiety, which can enhance its aromaticity and potential interactions with biological targets. This structural feature may also influence its physical properties, such as solubility and stability.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 303.34 g/mol

CAS Number: 1235645-21-2

The compound features a 1,2,4-oxadiazole ring, which is known for its bioactivity in various pharmacological contexts. The presence of the naphthalene moiety enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

- Inhibition of Enzymatic Activity:

- Induction of Apoptosis:

-

Antimicrobial Activity:

- In addition to anticancer properties, it exhibits significant antibacterial and antifungal activities through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the oxadiazole ring and naphthalene moiety can significantly influence the biological activity of related compounds. For instance:

- Substituents on the Oxadiazole Ring: Variations in the substituents at the 5-position of the oxadiazole ring have been linked to enhanced anticancer potency.

- Naphthalene Modifications: Altering the functional groups on the naphthalene portion can improve selectivity towards cancer cell lines while reducing toxicity to normal cells .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

These findings suggest that this compound possesses a promising profile for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.